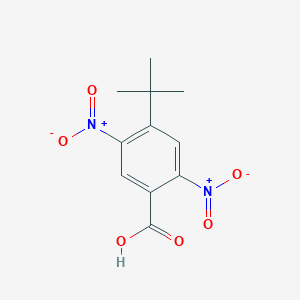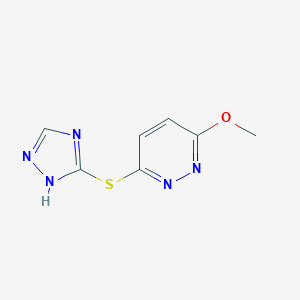![molecular formula C12H18N4O2S B494611 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303971-00-8](/img/structure/B494611.png)
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as ETP or 6-thioguanosine, is a purine analog that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of purine metabolism and has been used in the treatment of various diseases, including cancer and viral infections.
作用机制
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione works by inhibiting purine metabolism, which is essential for the replication of cancer cells and viruses. It is a potent inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in the synthesis of purine nucleotides. By inhibiting HGPRT, this compound prevents the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and viral replication.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound has been shown to have immunomodulatory effects, which can be beneficial in the treatment of autoimmune disorders.
实验室实验的优点和局限性
One advantage of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is its potency. It is a highly effective inhibitor of purine metabolism, which makes it a useful tool for studying the role of purine metabolism in various diseases. However, one limitation of this compound is its toxicity. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. This can limit its use in clinical trials.
未来方向
There are several future directions for the study of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione. One direction is the development of new analogs of this compound that are more potent and less toxic. Another direction is the study of the immunomodulatory effects of this compound, which could lead to the development of new treatments for autoimmune disorders. Finally, the study of the mechanism of action of this compound could lead to the identification of new targets for cancer and viral therapies.
Conclusion
In conclusion, this compound, or this compound, is a potent inhibitor of purine metabolism that has been extensively studied for its potential therapeutic applications. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and autoimmune disorders. This compound works by inhibiting purine metabolism, which is essential for the replication of cancer cells and viruses. While this compound has some limitations, its potency and effectiveness make it a useful tool for studying the role of purine metabolism in various diseases. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
合成方法
The synthesis of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 6-thioguanine with isobutyl mercaptan in the presence of a base. The reaction yields this compound, which can be purified by column chromatography. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and autoimmune disorders. This compound has been used as an anticancer agent in the treatment of leukemia, lymphoma, and solid tumors. It has also been shown to be effective against viral infections, including hepatitis B and C, and HIV.
属性
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-5-16-8-9(13-12(16)19-6-7(2)3)15(4)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVAXCEAHLEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

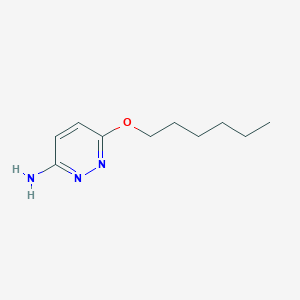
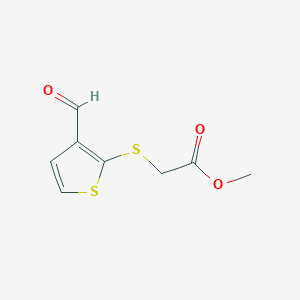
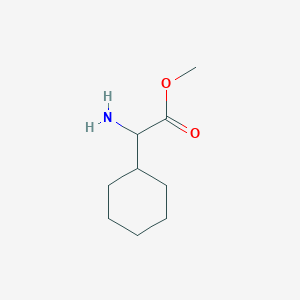
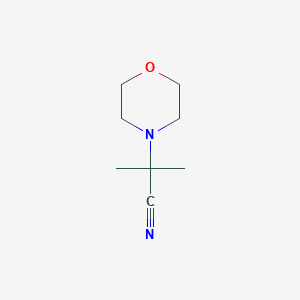
![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)
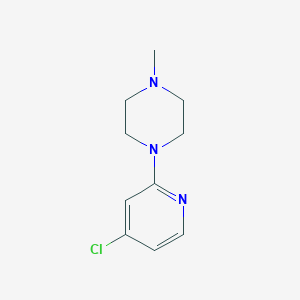
![2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B494543.png)
![Methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propoxy]-5-nitrothiophene-2-carboxylate](/img/structure/B494544.png)
![N-[3-(benzoylimino)-3H-phenoxazin-7-yl]-4-methylbenzamide](/img/structure/B494551.png)

